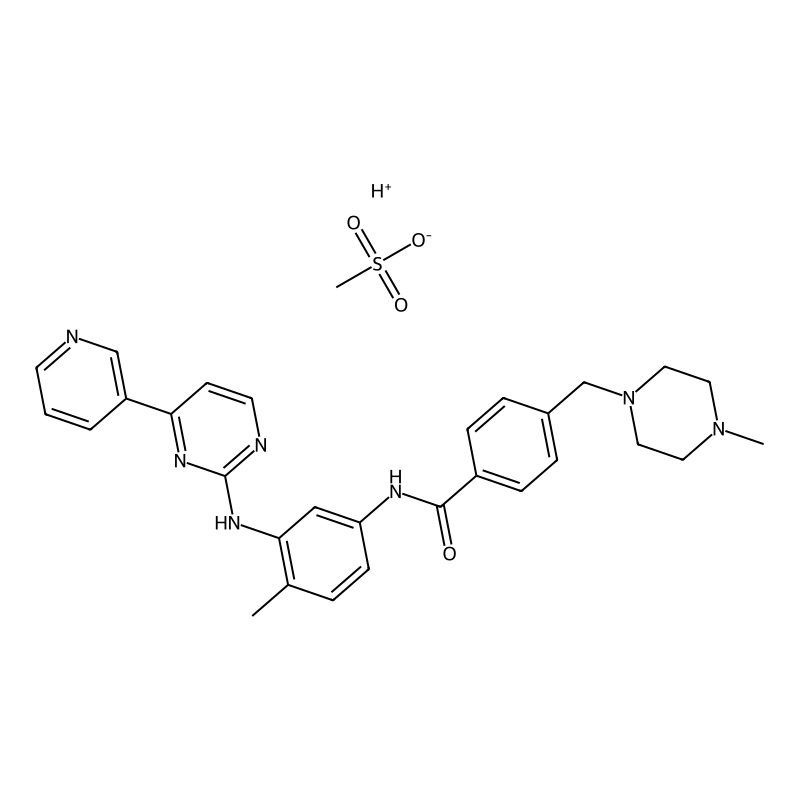

Imatinib mesylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Understanding Targeted Therapy:

- Imatinib was one of the first drugs to demonstrate the effectiveness of targeted therapy in cancer. It specifically inhibits the BCR-ABL tyrosine kinase enzyme, which is found only in cancer cells with the Philadelphia chromosome abnormality. This marked a significant shift from traditional chemotherapy, which often harms both healthy and cancerous cells. (Source)

- Studying how imatinib interacts with BCR-ABL and other targets has provided valuable insights into the development of new targeted therapies for various cancers. (Source: )

Investigating Drug Resistance:

- Despite its initial success, some cancer cells eventually develop resistance to imatinib. Studying these resistant cells helps researchers understand the mechanisms of resistance and develop strategies to overcome them. This knowledge can be applied to other targeted therapies as well. (Source: )

- Researchers are investigating various approaches to overcome imatinib resistance, including combining it with other drugs or using newer generations of tyrosine kinase inhibitors. (Source: )

Exploring New Applications:

- The success of imatinib in treating chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs) has led to exploring its potential in other cancers. Ongoing research is investigating its efficacy in various malignancies, including lung cancer, brain tumors, and sarcomas. (Source)

- Researchers are also studying the potential of imatinib for non-cancerous conditions like fibrotic diseases and inflammatory disorders. (Source: )

Informing Clinical Trials:

Imatinib mesylate is a targeted therapy medication primarily used in the treatment of certain types of cancer, particularly chronic myeloid leukemia and gastrointestinal stromal tumors. It is a small molecule inhibitor that specifically targets and inhibits several tyrosine kinases, including the BCR-ABL fusion protein, which is responsible for the proliferation of cancer cells in chronic myeloid leukemia. The compound is known for its ability to block the signals that lead to cancer cell growth and division, thereby inducing apoptosis in malignant cells .

Toxicity

Imatinib mesylate is generally well-tolerated, but common side effects include nausea, vomiting, diarrhea, fatigue, and edema [7]. In severe cases, it can cause liver or heart problems.

Carcinogenicity

Safety Precautions

Healthcare professionals should handle Imatinib mesylate with care, following proper protocols to minimize exposure [1].

Data source:

- Imatinib: Medication:

- From Gleevec to targeted therapy: )

- Recent Progress in the Synthesis of Imatinib Mesylate (Gleevec): )

- Imatinib: Uses, Interactions, Mechanism of Action | DrugBank Online:

- Imatinib - Wikipedia:

- Imatinib Oral: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD:

- GLEEVEC® (imatinib mesylate) | KIT + GIST & Ph+ CML:

- [Imatinib (Gleevec) and the

- Formation of Imatinib:

- An amine intermediate reacts with 4-(4-methylpiperazino methyl)benzoyl chloride in the presence of a base to yield imatinib.

- Formation of Imatinib Mesylate:

- Imatinib is then treated with methanesulfonic acid to form imatinib mesylate.

These reactions are typically conducted under controlled conditions to ensure high purity and yield of the final product .

Imatinib mesylate functions as a potent inhibitor of several tyrosine kinases, most notably:

- BCR-ABL: This fusion protein is constitutively active in chronic myeloid leukemia and is responsible for uncontrolled cell proliferation.

- c-Kit: Involved in cell signaling related to cell growth and differentiation, particularly in gastrointestinal stromal tumors.

- Platelet-Derived Growth Factor Receptor (PDGFR): Plays a significant role in various cellular processes, including cell growth and survival.

By binding to the ATP-binding site of these kinases, imatinib mesylate prevents phosphorylation of downstream targets, effectively blocking signaling pathways that promote tumor growth and survival .

The synthesis of imatinib mesylate involves multiple steps that ensure the compound's efficacy and safety. The key steps include:

- Preparation of Amine Intermediate: This can be sourced commercially or synthesized using established methods.

- Acylation Reaction: The amine intermediate undergoes acylation with 4-(4-methylpiperazino methyl)benzoyl chloride in an organic solvent, typically at elevated temperatures.

- Salt Formation: The resulting imatinib is treated with methanesulfonic acid to form imatinib mesylate, ensuring minimal impurities.

The process emphasizes controlling levels of genotoxic impurities to enhance safety profiles for therapeutic use .

Imatinib mesylate has revolutionized cancer treatment since its approval in 2001. Its primary applications include:

- Chronic Myeloid Leukemia: Used as first-line therapy due to its effectiveness against BCR-ABL-positive cells.

- Gastrointestinal Stromal Tumors: Effective in managing tumors expressing c-Kit mutations.

- Other Conditions: Investigated for potential use in dermatological diseases and other cancers involving PDGFR signaling pathways .

Imatinib mesylate interacts with various drugs and substances, primarily through cytochrome P450 enzymes, particularly CYP3A4. Key interaction considerations include:

- Increased Blood Levels: Certain medications such as grapefruit juice can elevate blood levels of imatinib by inhibiting its metabolism.

- Drug Interactions: Co-administration with anticoagulants or other medications metabolized by CYP enzymes may require careful monitoring due to potential alterations in drug efficacy and safety .

Several compounds exhibit similar biological activity as imatinib mesylate, including:

| Compound Name | Mechanism of Action | Indications |

|---|---|---|

| Dasatinib | Tyrosine kinase inhibitor | Chronic myeloid leukemia |

| Nilotinib | Tyrosine kinase inhibitor | Chronic myeloid leukemia |

| Bosutinib | Tyrosine kinase inhibitor | Chronic myeloid leukemia |

| Ponatinib | Tyrosine kinase inhibitor | Chronic myeloid leukemia |

Uniqueness of Imatinib Mesylate

Imatinib mesylate stands out due to its specificity for the BCR-ABL fusion protein and its favorable safety profile compared to other tyrosine kinase inhibitors. Its introduction marked a significant advancement in targeted cancer therapies, establishing a new paradigm for treatment based on genetic profiling of tumors. This specificity minimizes off-target effects commonly seen with broader-spectrum therapies .

BCR-ABL-dependent resistance arises from genetic alterations in the BCR-ABL gene itself, leading to structural or functional changes that reduce Imatinib’s efficacy.

Kinase Domain Mutation Profiles

Over 90 distinct mutations in the BCR-ABL kinase domain have been identified, clustered in critical regions such as the ATP-binding pocket (P-loop), catalytic domain, activation loop, and gatekeeper residue [1] [3]. These mutations disrupt Imatinib’s ability to bind the kinase, enabling constitutive BCR-ABL signaling.

The P-loop (amino acids 248–255) is a hotspot for mutations, with G250E, Y253H, and E255K/V substitutions accounting for 30–40% of resistance cases [1] [3]. These mutations induce conformational changes that destabilize Imatinib’s binding while preserving ATP affinity. For example, the Y253H mutation repositions the P-loop, reducing hydrophobic interactions between Imatinib and the kinase [3].

The gatekeeper mutation T315I (threonine to isoleucine at position 315) is particularly problematic. This substitution introduces a bulkier side chain that sterically hinders Imatinib’s access to the ATP-binding pocket [1] [3]. Structural studies show that T315I increases the kinase’s ATP-binding capacity by 20–50%, rendering standard-dose Imatinib ineffective [3].

Less common mutations in the catalytic domain (e.g., M351T, F359V) and activation loop (e.g., H396P) alter kinase dynamics, favoring an active conformation resistant to inhibition [1] [4]. Compound mutations—co-occurring alterations in multiple domains—are observed in 15–20% of advanced-phase CML cases and confer cross-resistance to multiple tyrosine kinase inhibitors [3] [5].

Table 1: High-Impact BCR-ABL Kinase Domain Mutations

| Mutation | Domain | Structural Consequence | Imatinib Sensitivity |

|---|---|---|---|

| T315I | Gatekeeper | Steric hindrance at ATP pocket | Resistant |

| G250E | P-loop | Altered hydrophobic interactions | Reduced |

| Y253H | P-loop | P-loop destabilization | Reduced |

| M351T | Catalytic | Disrupted binding interface | Reduced |

ATP-Binding Affinity Alterations

Mutations directly impacting ATP-binding affinity exacerbate resistance by enhancing the kinase’s ability to compete with Imatinib. The P-loop mutations Y253F and E255K increase ATP-binding efficiency by 30–40%, as measured by surface plasmon resonance assays [1] [3]. This elevated ATP affinity reduces Imatinib’s inhibitory capacity, as the drug must compete with higher intracellular ATP concentrations.

The T315I mutation exemplifies a dual mechanism: it prevents Imatinib binding while maintaining ATP hydrolysis. Molecular dynamics simulations reveal that T315I restores the kinase’s catalytic activity to 85% of wild-type levels, even in the presence of Imatinib [3].

Kinase amplification—a 5- to 20-fold increase in BCR-ABL copy number—further tilts the balance toward ATP-driven signaling. In CML cell lines, BCR-ABL overexpression reduces Imatinib’s half-maximal inhibitory concentration (IC~50~) by 8-fold, necessitating supratherapeutic drug levels to achieve target inhibition [1] [4].

BCR-ABL-Independent Resistance Modalities

Resistance mechanisms independent of BCR-ABL enable leukemic cells to bypass kinase inhibition entirely.

Drug Efflux Transport Upregulation

Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2), reduces intracellular Imatinib accumulation. In vitro studies show that ABCB1-overexpressing K562 cells exhibit 12-fold higher Imatinib IC~50~ values compared to parental lines [1]. These efflux pumps are often co-expressed with Src family kinases, creating a synergistic resistance phenotype [4].

Alternative Survival Pathway Activation

When BCR-ABL signaling is inhibited, leukemic cells activate compensatory survival pathways:

- SRC kinase signaling: Lyn and Hck kinases are upregulated in 60% of Imatinib-resistant CML cases, reactivating downstream effectors like STAT5 and PI3K/AKT [1] [4].

- IGF-1R/IRS-1 axis: Insulin-like growth factor 1 receptor (IGF-1R) signaling restores PI3K/AKT/mTOR activity in BCR-ABL-inhibited cells, promoting survival [2] [4].

- Wnt/β-catenin pathway: Nuclear β-catenin levels increase 3-fold in resistant cells, driving transcriptional programs that enhance self-renewal [4].

Table 2: Compensatory Signaling Pathways in Imatinib Resistance

| Pathway | Key Components | Functional Outcome |

|---|---|---|

| SRC Kinases | Lyn, Hck, Fgr | STAT5/PI3K reactivation |

| IGF-1R | IRS-1, PI3K, AKT | Apoptosis suppression |

| Wnt/β-catenin | β-catenin, TCF/LEF | Stem cell maintenance |

Imatinib mesylate demonstrates potent suppressive effects on the phosphatidylinositol 3-kinase-protein kinase B-mammalian target of rapamycin signaling pathway, which plays a crucial role in cellular proliferation control [1]. Research investigating oral squamous cell carcinoma revealed that imatinib treatment resulted in significant downregulation of both total and phosphorylated forms of phosphatidylinositol 3-kinase, protein kinase B, and mammalian target of rapamycin [1]. Western blot analysis demonstrated that phosphorylated phosphatidylinositol 3-kinase, protein kinase B, and mammalian target of rapamycin forms were substantially reduced in imatinib-treated cells compared to control groups [1].

The suppression of this pathway leads to profound effects on cellular proliferation. In various cancer cell models, imatinib mesylate inhibited cell proliferation in a time- and concentration-dependent manner [1]. The mechanism involves the disruption of survival signaling cascades that normally promote cell growth and division. Notably, the inhibition of phosphatidylinositol 3-kinase activation results in reduced downstream signaling, which ultimately impairs the cell's ability to maintain proliferative activity [1].

| Target Protein | Effect | Mechanism | Cellular Outcome |

|---|---|---|---|

| Phosphatidylinositol 3-kinase | Downregulated | Protein expression reduction | Reduced proliferation |

| Phosphorylated phosphatidylinositol 3-kinase | Significantly reduced | Phosphorylation inhibition | Impaired signaling |

| Protein kinase B | Downregulated | Protein expression reduction | Reduced survival signaling |

| Phosphorylated protein kinase B | Suppressed | Phosphorylation inhibition | Decreased activation |

| Mammalian target of rapamycin | Downregulated | Protein expression reduction | Reduced protein synthesis |

| Phosphorylated mammalian target of rapamycin | Suppressed | Phosphorylation inhibition | Impaired downstream signaling |

| Phosphatase and tensin homolog | Increased expression | Upregulation of tumor suppressor | Enhanced pathway inhibition |

Complementary to the direct inhibition of pathway components, imatinib mesylate also enhances the expression and activity of phosphatase and tensin homolog, a critical tumor suppressor that negatively regulates the phosphatidylinositol 3-kinase-protein kinase B pathway [2]. This dual mechanism of action, involving both direct inhibition and enhancement of negative regulators, provides a comprehensive approach to pathway suppression [2].

The quantitative analysis of pathway suppression reveals that imatinib treatment can reduce phosphorylation levels by approximately 90% in various cellular models [3]. This substantial reduction in phosphorylation activity correlates with decreased cellular viability and proliferation rates across multiple cancer cell types [1] [3].

Mammalian Target of Rapamycin-Ribosomal Protein S6 Kinase 1 Signaling Network Interactions

The mammalian target of rapamycin-ribosomal protein S6 kinase 1 signaling network represents a critical downstream effector system that is significantly modulated by imatinib mesylate treatment [4] [5]. Investigation of breakpoint cluster region-Abelson murine leukemia viral oncogene homolog-expressing cells demonstrated that imatinib treatment results in time-dependent dephosphorylation and inactivation of the p70 ribosomal protein S6 kinase [4] [5].

The suppression of ribosomal protein S6 kinase 1 activity leads to downstream effects on ribosomal protein S6 phosphorylation. Specifically, imatinib treatment causes dephosphorylation of the S6 ribosomal protein at both serine residues 235/236 and serine residues 240/244 [5]. This dephosphorylation event is particularly significant as it regulates the translation of messenger ribonucleic acids containing oligopyrimidine tracts in the 5-prime untranslated region [5].

| Component | Imatinib Effect | Time Course | Functional Consequence |

|---|---|---|---|

| Mammalian target of rapamycin | Phosphorylation suppressed | Various timepoints | Reduced protein synthesis |

| p70 ribosomal protein S6 kinase | Dephosphorylation/inactivation | Time-dependent | Impaired ribosomal function |

| S6 ribosomal protein | Dephosphorylation at serine 235/236, serine 240/244 | Time-dependent | Reduced messenger ribonucleic acid translation |

| Eukaryotic translation initiation factor 4E-binding protein 1 | Decreased phosphorylation | Early (60 minutes) | Enhanced repressor activity |

| Eukaryotic initiation factor-4E complex | Dissociation impaired | Various timepoints | Inhibited translation initiation |

| Rapamycin sensitivity | Enhanced suppression when combined | Synergistic effect | Increased therapeutic efficacy |

The interaction between imatinib and the mammalian target of rapamycin pathway extends to the regulation of eukaryotic translation initiation factor 4E-binding protein 1, a translational repressor that is constitutively phosphorylated in chronic myelogenous leukemia cells [6]. Imatinib treatment at concentrations as low as 1 micromolar decreases the phosphorylation of eukaryotic translation initiation factor 4E-binding protein 1 on threonine residues 37 and 46 [6]. This reduction in phosphorylation enhances the repressor activity of eukaryotic translation initiation factor 4E-binding protein 1, thereby inhibiting the initiation of protein synthesis [6].

The phosphorylation of eukaryotic initiation factor-4G on serine residue 1108 is also inhibited by imatinib treatment as early as 60 minutes post-treatment [6]. This inhibition further contributes to the overall suppression of protein synthesis machinery within the cell [6].

Remarkably, the combination of imatinib with rapamycin, a direct mammalian target of rapamycin inhibitor, demonstrates synergistic effects in suppressing the phosphorylation of eukaryotic translation initiation factor 4E-binding protein 1 [6]. This synergistic interaction provides mechanistic support for combination therapeutic strategies that target multiple components of the mammalian target of rapamycin signaling network [6].

Extracellular Signal-Regulated Kinase Phosphorylation Dynamics in Fibroblast Models

Imatinib mesylate exerts distinct effects on extracellular signal-regulated kinase phosphorylation dynamics across various fibroblast models, with the specific response patterns dependent on the cellular context and growth factor signaling environment [7] [8] [2]. In primary cultured fibroblasts derived from human lung cancer tissues, imatinib treatment resulted in significant inhibition of extracellular signal-regulated kinase 1/2 phosphorylation [7]. This inhibition was observed in conjunction with the suppression of platelet-derived growth factor receptor beta phosphorylation, indicating a coordinated suppression of growth factor signaling cascades [7].

The mechanistic basis for extracellular signal-regulated kinase inhibition involves the disruption of platelet-derived growth factor receptor-mediated signaling pathways. Western blotting analysis revealed that imatinib treatment inhibited the phosphorylation of platelet-derived growth factor receptor beta, protein kinase B, and extracellular signal-regulated kinase 1/2 in fibroblast models [7]. The inhibitory effects were more pronounced when imatinib was co-administered with platelet-derived growth factor-BB, suggesting that the drug interferes with ligand-induced receptor activation [7].

| Fibroblast Model | Extracellular Signal-Regulated Kinase Response | Concentration | Proliferation Effect |

|---|---|---|---|

| Primary lung fibroblasts | Phosphorylation inhibited | Various concentrations | Significantly inhibited |

| Cancer-associated fibroblasts | Extracellular signal-regulated kinase 1/2 phosphorylation blocked | 1 micromolar | Proliferation reduced |

| Rheumatoid synovial fibroblasts | Reduced activation | 1 micromolar | Proliferation abolished |

| Medulloblastoma cells | Protein kinase B and extracellular signal-regulated kinase phosphorylation inhibited | 1 micromolar | Migration and invasion blocked |

| Normal fibroblasts | Extracellular signal-regulated kinase activation via c-Abl pathway | Various concentrations | Collagen gene expression reduced |

In rheumatoid synovial fibroblasts, imatinib treatment at 1 micromolar concentration abolished both anchorage-dependent and anchorage-independent proliferation induced by platelet-derived growth factor stimulation [9]. The drug specifically inhibited platelet-derived growth factor-induced tyrosine phosphorylation of multiple signaling molecules, including the approximately 185 kilodalton platelet-derived growth factor receptor [9]. This inhibition extended to the downstream phosphorylation of Gab1 and Gab2 adapter proteins, which are critical mediators of growth factor signaling [9].

The extracellular signal-regulated kinase phosphorylation dynamics in fibroblast models also involve interactions with the c-Abl tyrosine kinase pathway. In normal fibroblasts, imatinib treatment affects transforming growth factor-beta signaling through the inhibition of c-Abl kinase activity [8]. This inhibition results in reduced extracellular signal-regulated kinase-dependent signaling and consequently decreased expression of early growth response protein-1, which is a key transcription factor involved in fibrotic responses [8].

The therapeutic implications of extracellular signal-regulated kinase modulation in fibroblast models extend to anti-fibrotic applications. Imatinib mesylate has been demonstrated to abrogate the stimulation of collagen gene expression in fibroblasts in vitro and prevent the development of tissue fibrosis in vivo [8]. The mechanism involves the interruption of transforming growth factor-beta-induced activation of c-Abl, which normally results in enhanced early growth response protein-1 expression and consequent fibrotic cellular responses [8].

Nuclear Factor Kappa B Translocation Patterns in Immune Cell Regulation

Imatinib mesylate exhibits complex and context-dependent effects on nuclear factor kappa B translocation patterns, with distinct responses observed across different immune cell types and exposure durations [10] [11] [12] [13] [14]. The modulation of nuclear factor kappa B signaling represents a critical mechanism through which imatinib influences immune cell regulation and inflammatory responses.

In human pancreatic islets, imatinib treatment produces a biphasic effect on nuclear factor kappa B activation. Short-term exposure (20 minutes) results in increased phosphorylation of both inhibitor of kappa B alpha and nuclear factor kappa B p65 at serine residue 276 [10] [11]. This initial activation is accompanied by enhanced methylation of p65 at lysine residue 221, which occurs after 60 minutes of exposure and persists for up to 3 hours [10] [11]. The methylation of p65 at lysine 221 appears to be a necessary event for p65-dependent gene expression and represents a novel regulatory mechanism in human islet cells [11].

| Cell Type | Nuclear Factor Kappa B Component | Imatinib Effect | Time Course | Functional Outcome |

|---|---|---|---|---|

| Human pancreatic islets | Inhibitor of kappa B alpha phosphorylation | Increased at 20 minutes | Short-term (20 minutes) | Modest nuclear factor kappa B activation |

| Human pancreatic islets | p65 phosphorylation (serine 276) | Increased at 20 minutes | Short-term (20 minutes) | Enhanced p65 methylation |

| Human pulmonary endothelial cells | p65 nuclear translocation | Inhibited | Lipopolysaccharide-induced | Reduced inflammatory response |

| CD14-selected monocytes | Inhibitor of kappa B alpha phosphorylation | Inhibited at 10 minutes | Early (10 minutes) | Retained cytoplasmic nuclear factor kappa B |

| Peripheral blood mononuclear cells | Nuclear factor kappa B deoxyribonucleic acid binding | Reduced | Various timepoints | Inhibited transcriptional activity |

| INS-1 832/13 beta-cells | kappa B-binding activity | Decreased after 24 hours | Long-term (24 hours) | Dampened nuclear factor kappa B activation |

| Primary monocytes | Tumor necrosis factor-alpha production | Potently inhibited | Various timepoints | Anti-inflammatory effect |

| Monocyte-derived macrophages | Interleukin-10 production | Not significantly affected | Various timepoints | Selective cytokine modulation |

The prolonged exposure to imatinib results in a contrasting effect, with dampened nuclear factor kappa B activation and reduced cytokine sensitivity. After 30 hours of imatinib exposure, cytokine-induced inhibitor of kappa B alpha and signal transducer and activator of transcription 1 phosphorylation were abolished and diminished, respectively [10] [11]. This prolonged suppression is associated with reduced release of chemokines such as monokine induced by gamma interferon and interferon-gamma-induced protein 10 in islets exposed to imatinib [10] [11].

In myeloid cells, imatinib demonstrates potent anti-inflammatory effects through the inhibition of nuclear factor kappa B activation. The drug effectively inhibits lipopolysaccharide-induced tumor necrosis factor-alpha production by human peripheral blood mononuclear cells, CD14-selected monocytes, and monocyte-derived macrophages [13] [14]. Importantly, the production of the anti-inflammatory cytokine interleukin-10 was not significantly affected by imatinib treatment, indicating selective modulation of pro-inflammatory versus anti-inflammatory mediators [13] [14].

The molecular mechanism underlying nuclear factor kappa B inhibition involves the suppression of inhibitor of kappa B alpha phosphorylation, which is a prerequisite for nuclear factor kappa B activation [13] [14]. Imatinib pretreatment inhibited lipopolysaccharide-induced phosphorylation of inhibitor of kappa B alpha, thereby retaining the nuclear factor kappa B complex in an inactive state in the cytoplasm [13] [14]. This inhibition was most pronounced at early time points, specifically 10 minutes after lipopolysaccharide stimulation [13] [14].

In human pulmonary endothelial cells, imatinib treatment attenuated lipopolysaccharide-induced nuclear factor kappa B activation, as demonstrated by reduced phosphorylation of nuclear factor kappa B at serine residue 536 [12]. Immunofluorescence experiments confirmed that imatinib inhibited lipopolysaccharide-induced translocation of nuclear factor kappa B p65 to the nuclei, indicating decreased transcriptional activation [12]. This inhibition of nuclear translocation correlates with reduced inflammatory gene expression and diminished inflammatory responses [12].

Color/Form

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 112 companies. For more detailed information, please visit ECHA C&L website;

Of the 13 notification(s) provided by 111 of 112 companies with hazard statement code(s):;

H302 (83.78%): Harmful if swallowed [Warning Acute toxicity, oral];

H351 (14.41%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (12.61%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Imatinib Koanaa is indicated for the treatment ofadult and paediatric patients with newly diagnosed Philadelphia chromosome (bcr-abl) positive (Ph+) chronic myeloid leukaemia (CML) for whom bone marrow transplantation is not considered as the first line of treatment. adult and paediatric patients with Ph+ CML in chronic phase after failure of interferon-alpha therapy, or in accelerated phase or blast crisis. adult and paediatric patients with newly diagnosed Philadelphia chromosome positive acute lymphoblastic leukaemia (Ph+ ALL) integrated with chemotherapy. adult patients with relapsed or refractory Ph+ ALL as monotherapy. adult patients with myelodysplastic/myeloproliferative diseases (MDS/MPD) associated with platelet-derived growth factor receptor (PDGFR) gene re-arrangements. adult patients with advanced hypereosinophilic syndrome (HES) and/or chronic eosinophilic leukaemia (CEL) with FIP1L1-PDGFRα rearrangement. The effect of Imatinib on the outcome of bone marrow transplantation has not been determined. Imatinib Koanaa is indicated forthe treatment of adult patients with Kit (CD 117) positive unresectable and/or metastatic malignant gastrointestinal stromal tumours (GIST). the adjuvant treatment of adult patients who are at significant risk of relapse following resection of Kit (CD117)-positive GIST. Patients who have a low or very low risk of recurrence should not receive adjuvant treatment. the treatment of adult patients with unresectable dermatofibrosarcoma protuberans (DFSP) and adult patients with recurrent and/or metastatic DFSP who are not eligible for surgery. In adult and paediatric patients, the effectiveness of Imatinib is based on overall haematological and cytogenetic response rates and progression-free survival in CML, on haematological and cytogenetic response rates in Ph+ ALL, MDS/MPD, on haematological response rates in HES/CEL and on objective response rates in adult patients with unresectable and/or metastatic GIST and DFSP and on recurrence-free survival in adjuvant GIST. The experience with Imatinib in patients with MDS/MPD associated with PDGFR gene re-arrangements is very limited (see section 5. 1). Except in newly diagnosed chronic phase CML, there are no controlled trials demonstrating a clinical benefit or increased survival for these diseases.

Imatinib Accord is indicated for the treatment of- adult and paediatric patients with newly diagnosed Philadelphia chromosome (bcr-abl) positive (Ph+) chronic myeloid leukaemia (CML) for whom bone marrow transplantation is not considered as the first line of treatment. - adult and paediatric patients with Ph+ CML in chronic phase after failure of interferon-alpha therapy, or in accelerated phase or blast crisis. - adult and paediatric patients with newly diagnosed Philadelphia chromosome positive acute lymphoblastic leukaemia (Ph+ ALL) integrated with chemotherapy. - adult patients with relapsed or refractory Ph+ ALL as monotherapy. - adult patients with myelodysplastic/myeloproliferative diseases (MDS/MPD) associated with platelet-derived growth factor receptor (PDGFR) gene re-arrangements. - adult patients with advanced hypereosinophilic syndrome (HES) and/or chronic eosinophilic leukaemia (CEL) with FIP1L1-PDGFRα rearrangement. - adult patients with unresectable dermatofibrosarcoma protuberans (DFSP) and adult patients with recurrent and/or metastatic DFSP who are not eligible for surgery. - the treatment of adult patients with Kit (CD 117) positive unresectable and/or metastatic malignant gastrointestinal stromal tumours (GIST). - the adjuvant treatment of adult patients who are at significant risk of relapse following resection of Kit (CD117)-positive GIST. Patients who have a low or very low risk of recurrence should not receive adjuvant treatmentThe effect of imatinib on the outcome of bone marrow transplantation has not been determined. In adult and paediatric patients, the effectiveness of imatinib is based on overall haematological and cytogenetic response rates and progression-free survival in CML, on haematological and cytogenetic response rates in Ph+ ALL, MDS/MPD, on haematological response rates in HES/CEL and on objective response rates in adult patients with unresectable and/or metastatic DFSP. The experience with imatinib in patients with MDS/MPD associated with PDGFR gene re-arrangements is very limited (see section 5. 1). Except in newly diagnosed chronic phase CML, there are no controlled trials demonstrating a clinical benefit or increased survival for these diseases.  Â

Imatinib medac is indicated for the treatment of: paediatric patients with newly diagnosed Philadelphia chromosome (bcr-abl) positive (Ph+) chronic myeloid leukaemia (CML) for whom bone marrow transplantation is not considered as the first line of treatment; paediatric patients with Ph+CML in chronic phase after failure of interferon-alpha therapy, or in accelerated phase; adult and paediatric patients with Ph+CML in blast crisis; adult and paediatric patients with newly diagnosed Philadelphia chromosome positive acute lymphoblastic leukaemia (Ph+ALL) integrated with chemotherapy; adult patients with relapsed or refractory Ph+ALL as monotherapy; adult patients with myelodysplastic/myeloproliferative diseases (MDS/MPD) associated with platelet-derived growth factor receptor (PDGFR) gene re-arrangements; adult patients with advanced hypereosinophilic syndrome (HES) and/or chronic eosinophilic leukaemia (CEL) with FIP1L1-PDGFRα rearrangement; adult patients with unresectable dermatofibrosarcoma protuberans (DFSP) and adult patients with recurrent and/or metastatic DFSP who are not eligible for surgery. The effect of imatinib on the outcome of bone marrow transplantation has not been determined. In adult and paediatric patients, the effectiveness of imatinib is based on overall haematological and cytogenetic response rates and progression-free survival in CML, on haematological and cytogenetic response rates in Ph+ALL, MDS/MPD, on haematological response rates in HES/CEL and on objective response rates in adult patients with unresectable and/or metastatic DFSP. The experience with imatinib in patients with MDS/MPD associated with PDGFR gene re-arrangements is very limited. Except in newly diagnosed chronic phase CML, there are no controlled trials demonstrating a clinical benefit or increased survival for these diseases.

Imatinib Teva B. V. is indicated for the treatment of: , , , Paediatric patients with newly diagnosed Philadelphia chromosome (bcr-abl) positive (Ph+) chronic myeloid leukaemia (CML) for whom bone marrow transplantation is not considered as the first line of treatment. , Paediatric patients with Ph+ CML in chronic phase after failure of interferon-alpha therapy, or in accelerated phase or blast crisis. , Adult patients with Ph+ CML in blast crisis. , Adult and paediatric patients with newly diagnosed Philadelphia chromosome positive acute lymphoblastic leukaemia (Ph+ ALL) integrated with chemotherapy. , Adult patients with relapsed or refractory Ph+ ALL as monotherapy. ,  Adult patients with myelodysplastic/myeloproliferative diseases (MDS/MPD) associated with platelet-derived growth factor receptor (PDGFR) gene re-arrangements. , Adult patients with advanced hypereosinophilic syndrome (HES) and/or chronic eosinophilic leukaemia (CEL) with FIP1L1-PDGFRα rearrangement. , , , The effect of imatinib on the outcome of bone marrow transplantation has not been determined. , , Imatinib Teva B. V. is indicated for: , , , The treatment of adult patients with Kit (CD 117) positive unresectable and/or metastatic malignant gastrointestinal stromal tumours (GIST). , The adjuvant treatment of adult patients who are at significant risk of relapse following resection of Kit (CD117)-positive GIST. Patients who have a low or very low risk of recurrence should not receive adjuvant treatment. , The treatment of adult patients with unresectable dermatofibrosarcoma protuberans (DFSP) and adult patients with recurrent and/or metastatic DFSP who are not eligible for surgery. , , , In adult and paediatric patients, the effectiveness of imatinib is based on overall haematological and cytogenetic response rates and progression-free survival in CML, on haematological and cytogenetic response rates in Ph+ ALL, MDS/MPD, on haematological response rates in HES/CEL and on objective response rates in adult patients with unresectable and/or metastatic GIST and DFSP and on recurrence-free survival in adjuvant GIST. The experience with imatinib in patients with MDS/MPD associated with PDGFR gene re-arrangements is very limited. There are no controlled trials demonstrating a clinical benefit or increased survival for these diseases. ,

Dermatofibrosarcoma protuberans, Hypereosinophilic syndrome and/or chronic eosinophilic leukaemia with FIP1L1-platelet-derived growth factor receptor alpha gene re-arrangement, Kit (CD 117)-positive gastrointestinal stromal tumours, Myelodysplastic / myeloproliferative diseases associated with platelet-derived growth factor receptor gene re-arrangements, Philadelphia chromosome (BCR-ABL translocation)-positive acute lymphoblastic leukaemia, Philadelphia chromosome (BCR-ABL translocation)-positive chronic myeloid leukaemia

Treatment of pulmonary arterial hypertension

NCI Cancer Drugs

US Brand Name(s): Gleevec

FDA Approval: Yes

Imatinib mesylate is approved to treat: Acute lymphoblastic leukemia in adults and children that is Philadelphia chromosome positive. In adults, it is used for disease that has recurred (come back) or is refractory (does not respond to treatment). In children, it is used with chemotherapy as the first treatment after the disease is diagnosed.

Chronic eosinophilic leukemia or hypereosinophilic syndrome in adults.

Chronic myelogenous leukemia that is Philadelphia chromosome positive. It is used in adults and children with: Newly-diagnosed chronic phase disease.

Chronic phase, accelerated phase , or blastic phase disease that got worse after interferon -alpha therapy.

Dermatofibrosarcoma protuberans in adults whose disease is recurrent, metastatic , and/or cannot be removed by surgery.

Gastrointestinal stromal tumor (GIST) that is KIT positive and cannot be removed by surgery and/or has metastasized (spread to other parts of the body). It is also used after surgery to completely remove the tumor in adults with KIT -positive disease.

Myelodysplastic / myeloproliferative neoplasms in adults.

Systemic mastocytosis that is aggressive and has a certain mutation in the c-KIT gene.

Imatinib mesylate is also being studied in the treatment of other conditions and types of cancer.

Therapeutic Uses

/A study was conducted to include/ 28 patients with accelerated phase chronic myelogenous leukemia (CML) ... . Diagnosis of accelerated phase CML was based on karyotypic evolution (n = 9) and hematologic criteria (n = 18). All patients were begun on 600 mg/day of imatinib mesylate. Dose reductions to 400 mg/day and then 300 mg/day were prescribed for an absolute neutrophil count (ANC) of <0.5/microl or a platelet count of <20,000/microl. Twenty-seven of the 28 patients continued treatment for a median of 34 weeks. Eleven patients developed thrombocytopenia following an average of 8.4 +/- 1.4 weeks of therapy. The onset of thrombocytopenia was associated with disease progression in one patient and a decline in bone marrow megakaryocytes in the other 10. Nine patients recovered to a platelet count of >20,000/microl after an average of 19.7 +/- 1.8 weeks. Patients who developed thrombocytopenia had a longer duration of disease (9.39 vs. 4.35 years; P < 0.01) and were more likely to be diagnosed with accelerated phase CML by hematologic criteria. Hematologic responses in patients with and without thrombocytopenia were comparable; however, 31.3% of patients without thrombocytopenia had a complete cytogenetic response compared to none of those with thrombocytopenia. Grade III-IV thrombocytopenia is common in accelerated phase CML and may be a marker for the inability to achieve cytogenetic response using single agent imatinib mesylate.

Imatinib is indicated for the treatment of gastrointestinal stromal tumors (GISTs). /NOT included in US product labeling/

Imatinib is indicated for the treatment of patients with chronic myeloid leukemia (MCL) in blast crisis; accelerated phase, or in chronic phase after failure of interferon-alpha therapy. (NOTE: Effectiveness is based on overall hematologic and cytogenetic response rates. There are no controlled trials demonstrating a clinical benefit, such as improvement in disease-related symptoms or increased survival.) /Included in US product labeling/

Imatinib mesylate (STI571, Gleevec, Glivec, a selective inhibitor of the BCR-ABL tyrosine kinase causative of chronic myeloid leukemia (CML), represents the paradigm of how a better understanding of the pathogenetic mechanisms of a neoplastic disease can lead to the development of a targeted molecular therapy. Phase II clinical trials have shown marked therapeutic activity of imatinib in all evolutive phases of CML, but notably in the chronic phase, where it induces complete hematological responses in almost 100% of patients resistant or intolerant to interferon, with a major cytogenetic response rate of 60%, including 41% complete cytogenetic responses. The preliminary results of an ongoing phase III multicenter randomized study comparing imatinib with interferon plus cytarabine as first-line treatment for CML favor imatinib in terms of efficacy and safety. If confirmed with longer follow-up,these results would establish imatinib as the choice therapy for the majority of CML patients, with allogeneic transplantation being restricted as initial therapy only to younger patients with a family donor.

Pharmacology

MeSH Pharmacological Classification

ATC Code

Mechanism of Action

Imatinib is also an inhibitor of the receptor tyrosine kinases for platelet-derived growth factor (PDGF) and stem cell factor (SCF), c-kit, and inhibits PDGF=and SCF-mediated cellular events, In vitro, imatinib inhibits proliferation and induces apoptosis in gastrointestinal stromal tumor (GIST) cells, which express an activating c-kit mutation.

KEGG Target based Classification of Drugs

Receptor tyrosine kinases (RTK)

PDGFR family

KIT (CD117) [HSA:3815] [KO:K05091]

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Fecal /elimination/ - 68% within 7 days (20% of dose unchanged); Renal /elimination/ - 13% within 7 days (5% of dose unchanged).

Typically, clearance of imitanib in a 50-year-old patient weighing 50 kg is expected to be 8 L/hr, while for a 50-year-old patient weighing 100 kg the clearance will increase to 14 L/hr. However, the inter-patient variability of 40% in clearance does not warrant initial dose adjustment based on body weight and/or age but indicates the need for close monitoring for treatment related toxicity.

In lactating female rats administered 100 mg/kg ... imatinib and/or its metabolites were extensively excreted in milk. It is estimated that approximately 1.% of a maternal dose is excreted into milk, which is equivalent to a dose to the infant of 30% the maternal dose per unit body weight.

Metabolism Metabolites

Wikipedia

Drug Warnings

A tyrosine kinase inhibitor (STI571, Gleevec) has recently been applied in the treatment of chronic myeloid leukemia. /A/ ... case of pityriasis rosea occurring as a reaction to Gleevec in a woman with blast crisis of this disorder /is detailed/.

Imatinib or STI 571 is ... a member of a new class of drugs known as signal transduction inhibitors. These compounds specifically inhibit the proliferation of v-abl- and bcr-abl-expressing cells and have recently been approved as treatment for chronic myeloid leukaemia (CML). ... An erosive oral lichenoid eruption confined to the buccal mucosa and dorsum of the tongue which appeared 12 weeks after commencement of imatinib in a 72-year-old woman with CML /is presented/. The histology was consistent with a lichenoid drug eruption. The lesions resolved upon withdrawal of the drug.

Adverse effects occurring in 10% or more of patients include nausea, vomiting, edema, muscle cramps, diarrhea, GI or CNS hemorrhage, musculoskeletal pain, rash, headache, fatigue, arthralgia, dyspepsia, myalgia, weight increase, pyrexia, abdominal pain, cough, dyspnea, anorexia, constipation, nasopharyngitis, night sweats, pruritus, epistaxis, hypokalemia, petechiae, pneumonia, and weakness.

For more Drug Warnings (Complete) data for IMATINIB MESYLATE (11 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Human drugs -> imatinib -> Human pharmacotherapeutic group -> EMA Drug Category

Human drugs -> Protein kinase inhibitors -> Human pharmacotherapeutic group -> EMA Drug Category

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

Interactions

Caution is recommended when administering Gleevec /imatinib/ with inhibitors of the CYP3A4 family (e.g., ketoconazole, itraconazole, erythromycin, clarithromycin). Substances that inhibit the cytochrome P450 isoenzyme (CYP3A4) activity may decrease metabolism and increase imatinib concetrations.

Substances that are inducers of CYP3A4 activity may increase metabolism and decrease imatinib plasma concentrations. Co-medications that induce CYP3A4 (e.g. dexamethasone, phenytoin, carbamazepine, rifampicin, phenobarbital, or St. John's Wort) may reduce exposure to Gleevec /imatinib/. ...A patient on chronic therapy with phenytoin... given 350 mg daily dose of Gleevec had an AUC0-24 about one-fifth of the typical AUC0-24 of 20 ug/hr/mL. This probably reflects the induction of CYP3A4 by phenytoin.

Imatinib increases the mean Cmax and AUC of simvastatin (CYP3A4 substrate) 2- and 3.5-fold, respectively, suggesting an inhibition of the CYP3A4 by imatinib. Particular caution is recommended when administering Gleevec /imatinib/ with CYP3A4 substrates that have a narrow therapeutic window (e.g., cyclosporine or pimozide). Gleevec will increase plasma concentration of other CYP3A4 metabolized drugs (e.g., triazolo-benzodiazepines, dihydropyridine calcium channel blockers, certain HMG-CoA reductase inhibitors, etc.).

For more Interactions (Complete) data for IMATINIB MESYLATE (6 total), please visit the HSDB record page.

Dates

[Significance of circulating tumor cell monitoring in targeted therapy for gastrointestinal stromal tumors]

J B Fan, X F Zhi, S S Chen, J W ZhuPMID: 34530560 DOI: 10.3760/cma.j.cn.441530-20201209-00655

Abstract

To explore the significance of circulating tumor cell (CTC) monitoring in evaluating the efficacy of targeted therapy for gastrointestinal stromal tumor (GIST).A prospective cohort study was performed. The data of patients with locally advanced GIST or liver metastasis who were admitted to The Affiliated Hospital of Nantong University from August 2013 to December 2018 were collected. Inclusion criteria: (1) patients aged older than 18 years; (2) patients who were diagnosed with GIST based on pathology; (3) patients without surgery, whose preoperative imaging evaluation of GIST found the violations of the surrounding organs or partial transfer of an estimated difficulty to achieve R0 resection, or the maximum diameter of the tumor > 10 cm, or the liver metastasis, or the expectation of higher risk of surgical complications; (4) patients who were treated with the imatinib 400 mg/d for the first time; (5) Eastern Cooperative Oncology Group (ECOG) score of 0-2. Exclusion criteria: (1) genetic testing revealed a D842V mutation in exon 18 of the PDGFRA gene; (2) alanine aminotransferase and/or aspartate aminotransferase > 2.5 times the normal upper limit; (3) serum total bilirubin >1.5 times of normal upper limit; (4) neutrophil count < 1.5×10(9)/L, or platelet count < 75×10(9)/L, or hemoglobin < 60 g/L; (5) creatinine > normal upper limit; (6) patients had serious cardiovascular and cerebrovascular diseases within 12 months before enrollment; (7) female patients were pregnant or lactating; (8) patients suffered from other serious acute and chronic physical or mental problems, and were not suitable for participating in this study judged by researchers. The patients who could not tolerate treatment regimen, or developed serious adverse reactions and did not follow the medication scheme after enrollment were excluded. Before imatinib treatment and 1-month and 2-month after treatment, quantitative PCR was used to detect the DOG-1 expression of monocytes in peripheral blood, and the ratio of DOG-1/β-actin > 3×10(-5) was used as the CTC positive threshold of GIST. The positive rate of CTC, the efficacy of imatinib treatment (complete response, partial response, stable disease, progressive disease, and occurrence of adverse reactions), and the relationship between CTC positive rate and clinicopathological characteristics of patients were analyzed. Furthermore, the ratio of DOG-1 decrease/baseline DOG-1 after 1-month of treatment was used as an indicator to evaluate whether targeted therapy was effective. The receiver operating characteristic (ROC) curve was rendered, and the area under the curve (AUC) was calculated.

A total of 68 GIST patients were enrolled in this study, including 39 cases of locally advanced GIST and 29 cases with liver metastases, 32 males and 36 females with the mean age of (51.2±11.8) (range 31 to 74) years. After 2-month of imatinib treatment, 43 cases were evaluated as partial response, 11 cases as stable disease, and 14 cases as progressive disease, with an effective rate of 79.4% (54/68). During the treatment of imatinib, the incidence of grade 3 or higher adverse reactions was 22.1% (15/68), including 12 cases of grade 3 neutropenia and 3 of grade 4 drug eruption, which were all relieved after conservative treatment. The positive rates of CTC in 68 patients before treatment, 1-month and 2-month after treatment were 66.2% (45/68), 41.2% (28/68) and 23.5% (16/68), respectively. The positive rate of CTC was associated with tumor size, liver metastasis, mitotic count and risk level (all

<0.05). By analyzing the effective group and the ineffective group of targeted therapy, it was found that the positive rate of CTC in the effective group showed a decreasing trend, while the positive rate of CTC in the ineffective group showed an increasing trend. The AUC of predicting the efficacy of targeted therapy for GIST was 0.823 by detecting the change trend of CTC 1-month after treatment (

<0.001). When the DOG-1 content decreased by more than 57.5% 1-month after treatment, it can be used as an indicator to judge the effectiveness of the treatment, whose sensitivity was 72.2% and specificity was 100%.

The detection of peripheral blood CTC can evaluate the efficacy of targeted therapy in GIST patients and can provide decision-making basis for further clinical treatment.

[Definition of tumor rupture in gastrointestinal stromal tumor]

Y B ZhouPMID: 34530556 DOI: 10.3760/cma.j.cn.441530-20210304-00097

Abstract

Tumor rupture is a common clinical event in the process of tumorigenesis, progression, diagnosis and treatment of gastrointestinal stromal tumor, which is closely associated with tumor recurrence, metastasis and poor prognosis. Tumor rupture may be associated with some intrinsic biological aggressiveness qualities, such as large tumor size, high mitotic count, and KIT exon 11 deletion mutations involving codons 557 and 558, and may be relatively more frequent with small intestine GIST and excellent response to imatinib neoadjuvant therapy resulting in tumor tissue rapid liquefacient and necrosis. The triggering factors involve sudden increase in abdominal pressure, external pressure, collision and improper surgical operation, etc. Tumor rupture is considered as an important risk factor of recurrence after macroscopically complete resection of tumor, and an indication for determining interval or even lifelong adjuvant therapy with imatinib according to guidelines. However, there is no consensus or universally accepted definition of tumor rupture, and, consequently, its incidence varies greatly across reported series and lacks detailed epidemiological data. Without pre-defined criteria, it is difficult to assess the clinical significance of rupture. We reviewed the relevant literature and international guidelines, and generally divided tumor rupture into spontaneous rupture and iatrogenic rupture. Based on the Oslo criteria, we proposed the following six definitions for tumor rupture: (1) tumor fracture or spillage; (2) blood-stained ascites; (3) gastrointestinal perforation at the tumor site; (4) microscopic infiltration of an adjacent organ; (5) intralesional dissection or piecemeal resection; (6) incisional biopsy. The following types of minor defects of tumor integrity should not be defined as rupture: (1) mucosal defects or spillage contained within the gastrointestinal lumen; (2) microscopic tumor penetration of the peritoneum or iatrogenic damage only to the serosa; (3) uncomplicated transperitoneal needle biopsy; (4) R1 resection. In addition, we further emphasize the importance of identifying risk factors of tumor rupture, prevention and positive intervention.Gastrointestinal Stromal Tumours

Oguzhan Sunamak, Mehmet Onur Gul, Ismail Ege Subasi, Turgut Donmez, Selvinaz OzkaraPMID: 34500527 DOI: 10.29271/jcpsp.2021.09.1089

Abstract

To analyse the gastrointestinal stromal tumours (GIST) patients' inter-demographics, histological type and association with secondary tumours.A case series. Place and Duration of the Study: Department of General Surgery, Haydarpasa Numune Training and Research Hospital, Istanbul, Turkey, between January 2010 and December 2018.

Fifty-eight patients diagnosed with GIST and operated at the study place were analysed retrospectively. The demographics, symptoms, diagnosis, treatment, tumour location, histopathology, risk classification, and prognosis were recorded.

The mean age was 60.62 ± 10.63 (37-83) years and the male to female ratio was 1:1. The most common symptom was abdominal pain (51.7%). Tumour site was the stomach in the majority (86.2%), followed by the small intestine and colon. One patient also had a secondary malignancy. The most common histologic type was spindle cell, followed by mixed cell type. C-kit (CD117) and CD34 mutations were positive in 87.9% and 75.9% of the cases. One patient had liver metastasis on diagnosis and another had peritoneal implants per-operatively, who died after 36 months due to midgut volvulus. The mean follow-up period was 32.03 ± 13.67 months. Two patients developed liver metastasis in the early postoperative period.

Surgical resection and imatinib treatment have been provided with good prognosis. The most common histology is spindle cell type. GISTs might be associated with other cancers which should be searched and analysed. Key Words: Gastrointestinal stromal tumour, Secondary malignancy, Treatment, Prognosis.

[Adherence to adjuvant with therapy imatinib in patients with gastrointestinal stromal tumor: a national multi-center cross-sectional study]

P Zhang, J Zhang, B Zhang, W C Yang, J B Hu, X F Sun, G Zhai, H R Qian, Y Li, H Xu, F Feng, X Y Wu, H L Liu, H J Liu, H B Qiu, X J Wu, Y B Zhou, K T Shen, Y W Kou, Y Fu, Z G Jie, X M Zou, H Cao, Z D Gao, K X TaoPMID: 34530558 DOI: 10.3760/cma.j.cn.441530-20210426-00174

Abstract

To analyze the current adherence to imatinib in patients with gastrointestinal stromal tumors (GIST) in China and its influencing factors.A cross-sectional survey was conducted. Study period: from October 1, 2020 to November 31, 2020. Study subjects: GIST patients taking imatinib who were diagnosed and treated in public tertiary level A general hospitals or oncology hospitals; those who had not been pathologically diagnosed, those who never received imatinib, or those who had taken imatinib in the past but stopped afterwards were excluded. The Questionnaire Star online surgery platform was used to design a questionnaire about the adherence to adjuvant imatinib therapy of Chinese GIST patients. The link of questionnaire was sent through WeChat. The questionnaire contained basic information of patients, medication status and Morisky Medication Adherence Scale.

A total of 2162 questionnaires from 31 provinces, autonomous regions, and municipalities were collected, of which 2005 were valid questionnaires, with an effective rate of 92.7%. The survey subjects included 1104 males and 901 females, with a median age of 56 (22-91) years old. Working status: 609 cases (30.4%) in the work unit, 729 cases (36.4%) of retirement, 667 cases of flexible employment or unemployment (33.3%). Education level: 477 cases (23.8%) with bachelor degree or above, 658 cases (32.8%) of high school, 782 cases (39.0%) of elementary or junior high school, 88 cases (4.4%) without education. Marital status: 1789 cases (89.2%) were married, 179 cases (8.9%) divorced or widowed, 37 cases (1.8%) unmarried. Two hundred and ninety-four patients (14.7%) had metastasis when they were first diagnosed, including 203 liver metastases, 52 peritoneal metastases, and 39 other metastases. One thousand eight hundred and sixty-nine patients underwent surgical treatment, of whom 1642 (81.9%) achieved complete resection. The median time of taking imatinib was 25 (1-200) months. Common adverse reactions of imatinib included 1701 cases (84.8%) of periorbital edema, 1031 cases (51.4%) of leukopenia, 948 cases (47.3%) of fatigue, 781 cases (39.0%) of nausea and vomiting, 709 cases (35.4%) of rash, and 670 cases (33.4%) of lower extremity edema. The score of the Morisky Medication Adherence Scale showed that 392 cases (19.6%) had poor adherence, 1023 cases (51.0%) had moderate adherence, and 590 cases (29.4%) had good adherence. Univariate analysis showed that gender, age, work status, economic income, residence, education level, marriage, the duration of taking medication and adverse reactions were associated with adherence to adjuvant imatinib therapy (all

<0.05). Multivariate analysis showed that female (OR=1.264,

=0.009), non-retirement (OR=1.454,

=0.001), monthly income ≤4000 yuan (OR=1.280,

=0.036), township residents (OR=1.332,

=0.005), unmarried or divorced or widowed (OR=1.362,

=0.026), the duration of imatinib medication >36 months (OR=1.478,

<0.001) and adverse reactions (OR=1.719,

=0.048) were independent risk factors for poor adherence to adjuvant imatinib. Among patients undergoing complete resection, 324 (19.7%) had poor adherence, 836 (50.9%) had moderate adherence, and 482 (29.4%) had good adherence. Meanwhile, 55 patients with good adherence (11.4%) developed recurrence after surgery, 121 patients with moderate adherence (14.5%) developed recurrence, 61 patients with poor adherence (18.8%) developed recurrence, and the difference was statistically significant (

=0.017).

The adherence to adjuvant therapy with imatinib in Chinese GIST patients is relatively poor. Females, non-retirement, monthly income ≤4000 yuan, township residents, unmarried or divorced or widowed, the duration of imatinib medication >36 months, and adverse reactions are independently associated with poor adherence of GIST patients. Those with poor adherence have a higher risk of recurrence after surgery. Positive interventions based on the above risk factors are advocated to improve the prognosis of patients with GIST.

[What is the best treatment for chronic-phase CML?]

Emiko SakaidaPMID: 34497187 DOI: 10.11406/rinketsu.62.1012

Abstract

The chronic myeloid leukemia (CML) therapeutic landscape has dramatically changed with the development of tyrosine kinase inhibitors (TKIs), which allows for a near-normal life expectancy. Five TKIs have been currently approved for CML treatment in Japan, of which four have been indicated as first-line therapy (i.e., imatinib, nilotinib, dasatinib, and bosutinib). Nowadays, the long-term prognosis of patients with CML is determined not by the primary disease but rather by the comorbidities and treatment-related adverse events (AEs), including cardiovascular events. Assessment of risk profile and comorbidities at diagnosis is essential for the appropriate choice of TKI and long-term survival management. The ability of some patients who achieve deep molecular responses to discontinue therapy successfully is well documented. Long-term treatment-free remission with continued response to TKI therapy is now recognized as the most optimal treatment benefit for some patients.This article discusses treatment strategies, AE management, and future perspectives based on the latest CML treatment guidelines.Current evidence on the efficacy and safety of generic imatinib in CML and the impact of generics on health care costs

Abdülkadir Erçalışkan, Duygu Seyhan Erdoğan, Ahmet Emre EşkazanPMID: 34477815 DOI: 10.1182/bloodadvances.2021004194

Abstract

Since the introduction of imatinib, the management of chronic myeloid leukemia (CML) has changed considerably. Tyrosine kinase inhibitors (TKIs) are the mainstay of CML treatment; however, the high financial burden of TKIs can be problematic for both the patients and health care systems. After the emergence of generics, reimbursement policies of many countries have changed, and generics offered an alternative treatment option for CML patients. There are many papers published on the use of generics in CML patients with conflicting results regarding both efficacy and safety. In this paper, we systematically reviewed the current literature on generic imatinib use in CML, and 36 papers were evaluated. Both in vitro and in vivo studies of generic imatinib showed comparable results with branded imatinib in terms of bioequivalence and bioavailability. In most studies, generics were comparable with the original molecule in terms of efficacy and safety, both in newly diagnosed patients and after switching from Gleevec. Some generic studies showed contradictory findings regarding efficacy and toxicity, and these differences can be attributed to some factors including the use of different generics in different countries. Both in hypothetical models and in real life, introduction of generic imatinib caused significant reduction in health care costs. In conclusion, generics are not inferior to original imatinib in terms of efficacy with an acceptable toxicity profile. Notwithstanding the generally favorable efficacy and safety of generics worldwide to date, we most probably still need more time to draw firmer conclusions on the longer-term outcomes of generics.Management of chronic myeloid leukemia presenting with isolated thrombocytosis and complex Philadelphia chromosome: A case report

Lu Gao, Ming-Qiang Ren, Zu-Guo Tian, Zhi-Yuan Peng, Genghui Shi, Zhong YuanPMID: 34477162 DOI: 10.1097/MD.0000000000027134

Abstract

Chronic myelogenous leukemia (CML) with thrombocytosis and complex chromosomal translocation is extremely rare in clinical setting. Here, we reported the clinical and pathological characteristics of CML patients, which were characterized by thrombocytosis and complex Philadelphia chromosome translocation. Moreover, we also introduced our therapeutic schedule for this patient as well as review relative literature.A 24-year-old female presented with night sweating, fatigue, and intermittent fever for 1 month.

Fluorescence in situ hybridization results revealed that breakpoint cluster region (BCR)-Abelson (ABL) gene fusion in 62% of the cells and karyotyping showed a complex 3-way 46, XY, t(9;22;11) (q34;q11;q13) [19/20] translocation. This patient was diagnosed with CML complicated with thrombocytosis and complex Philadelphia chromosome translocation.

The patients received continuously oral imatinib mesylate tablets (400 mg) once a day.

After treatment with imatinib for 3 months, the BCR/ABLIS was less than 0.1% and achieved major molecular response. Moreover, the BCR/ABLIS of this patient achieved major molecular response. The BCR/ABLIS values at 6 months and 12 months were less than 0.01% and 0.0032%, respectively. And no BCR/ABL fusion was detected in the next 2 years follow-up period.

Imatinib might represent a preferred therapeutic option for CML patients with rare thrombocytosis and complex chromosomal translocation. In addition, BCR/ABL fusion gene examination in patients with thrombocytosis might represent an effective strategy to avoid the misdiagnosis of this specific CML population.

[Treatment status of tyrosine kinase inhibitors in Chinese patients with chronic myeloid leukemia in 2020]

H F Wang, Y L Zhang, X L Liu, H L Zhu, R Liang, B C Liu, L Zhou, L Meng, W M Li, Q JiangPMID: 34455739 DOI: 10.3760/cma.j.issn.0253-2727.2021.07.002

Abstract

To investigate the current status of treatment choice and responses in patients with chronic myeloid leukemia (CML) in China.From the end of April to mid-May in 2020, a cross-sectional survey, by filling out a survey questionnaire, was conducted to explore the first-line choice of tyrosine kinase inhibitors (TKI) , current medications, drug switch and major molecular responses (MMR) as well as the variables associated with them in patients in China.

Data of 2933 respondents with CML from 31 provinces, municipalities, and autonomous regions across the country were included in this study. 1683 respondents (57.4%) were males. Median age was 38 (16-87) years old. 2481 respondents (84.6%) received imatinib as first-line TKI; 1803 (61.5%) , the original new drug (branded drug) . When completing the questionnaire, 1765 respondents (60.2%) were receiving imatinib; 1791 (61.1%) , branded drug. 1185 respondents (40.4%) had experienced TKI switch. With a median follow-up of 45 (3-227) months, 1417 of 1944 (72.9%) respondents with newly diagnosed CML in the chronic phase achieved MMR. Multivariate analysis showed that the respondents with urban household registration (

=0.6, 95%

0.5-0.8,

<0.001) , ≥ bachelor degree (

=0.5, 95%

0.4-0.7,

<0.001) , and in the advanced phase at diagnosis (

=0.5, 95%

0.3-0.8,

=0.001) less preferred Chinese generic TKI, while the respondents from the central region in China more preferred Chinese generic TKI more than those from the eastern region (

=1.7, 95%

1.4-2.0,

<0.001) . Moreover, the respondents in the advanced phase at diagnosis more preferred second-generation TKI (

=5.4, 95%

3.6-8.2,

<0.001) ; those ≥60 years old, less preferred second-generation TKI (

=0.4, 95%

0.2-0.7,

=0.002) . Being in the advanced phase at diagnosis (

=2.2, 95%

1.6-3.2,

<0.001) , first-line choice of imatinib (

=2.0, 95%

1.6-2.6,

<0.001) or Chinese generic drugs (

=1.3, 95%

1.1-1.6,

=0.002) , longer interval from diagnose of CML to starting TKI treatment (

=1.2, 95%

1.1-1.2,

<0.001) and longer duration of TKI therapy (

=1.1, 95%

1.0-1.1,

<0.001) were significantly associated with TKI switch; urban household registration (

=0.7, 95%

0.6-0.8,

<0.001) , ≥MMR (

=0.6, 95%

0.5-0.8,

<0.001) and unknown response (

=0.7, 95%

0.6-0.9,

=0.003) , no TKI switch. Female sex (

=1.4, 95%

1.1-1.7,

=0.003) , urban household registration (

=1.6, 95%

1.3-2.0,

<0.001) , front-line imatinib therapy (

=1.4, 95%

1.1-1.9,

=0.016) and longer duration of TKI treatment (

=1.2, 95%

1.2-1.3,

<0.001) were significantly associated with achieving a MMR or better response; age ≥ 60 years old (

=0.7, 95%

0.4-1.0,

=0.047) and TKI switch (

=0.6, 95%

0.5-0.7,

<0.001) , achieving no MMR.

By 2020, the majority of Chinese CML patients received imatinib as the fist-line TKI therapy and continue to take it. More than half of TKIs were branded drugs. Socio-demographic characteristics and clinical variables affect their TKI choice, drug switch, and treatment response.

Sustained response to imatinib in patient with extraskeletal myxoid chondrosarcoma and novel

Brooke Jennings, John Rieth, Travis Snyders, Mohammed MilhemPMID: 34446510 DOI: 10.1136/bcr-2021-242039

Abstract

A 55-year-old woman presented with a 3-month history of right groin swelling, discomfort and impaired mobility. On examination, a palpable mass was noted both to the right of midline in the lower abdomen and in the right groin. MRI of the pelvis showed two masses involving the anterior abdominal wall and right groin, as well as lymph node involvement. CT imaging revealed multiple bilateral pulmonary metastases. Pathology demonstrated a myxohayline stroma morphology. Tumour was also notable forgene region rearrangement and mutation in

exon 11 at position c.1669 T>G. Based on these findings, she was diagnosed with extraskeletal myxoid chondrosarcoma (EMC). The patient has been on imatinib, a tyrosine kinase inhibitor with activity against KIT, for 3 years with stable disease. Metastatic EMC is generally treated with surgical resection and perioperative radiation therapy with adjuvant chemotherapy and is associated with poor prognosis.

Skeletal muscle metastasis from a gastrointestinal stromal tumor: A case report

Guangsheng Zhu, Wenjia Sun, Yujun Liu, Huabin Wang, Shengwei YePMID: 34449472 DOI: 10.1097/MD.0000000000027011

Abstract

Gastrointestinal stromal tumors (GISTs) are the most common mesenchymal tumors of the gastrointestinal tract. Common sites for metastasis are the liver and peritoneum, whereas skeletal muscle metastases are rare.A 59-year-old man with skeletal muscle metastasis was diagnosed during a period of adjuvant imatinib therapy following the recurrence of GIST of the small intestine.

The patient was diagnosed with skeletal muscle metastasis of GIST based on immunohistochemistry and molecular pathology analysis results.

Extensive resection of the left thigh tumor was performed. The patient underwent whole-exome sequencing of tissue examination. The results suggest that resistance to imatinib may have been developed, and the patient was therefore administered sunitinib instead.

Complete remission was observed following sunitinib therapy.

In cases of skeletal muscle metastasis diagnosed during a period of adjuvant imatinib therapy following the recurrence of a GIST of the small intestine, whole exome sequencing may be used to discover more gene variations.